(S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone
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Overview
Description
(S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with an amino group and a pyrrolidine ring substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the amino group through a nucleophilic substitution reaction. The pyrrolidine ring can be synthesized separately and then coupled with the pyridine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and solvents can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group on the pyridine ring can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
(S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with (S)-(5-Aminopyridin-2-yl)(3-(dimethylamino)pyrrolidin-1-yl)methanone.
Pyridine derivatives: Compounds such as 2-aminopyridine and 2,5-diaminopyridine are structurally related to the pyridine moiety of the compound.
Uniqueness
What sets this compound apart is its unique combination of a pyridine ring with an amino group and a pyrrolidine ring with a dimethylamino group. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C12H18N4O |
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Molecular Weight |
234.30 g/mol |
IUPAC Name |
(5-aminopyridin-2-yl)-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H18N4O/c1-15(2)10-5-6-16(8-10)12(17)11-4-3-9(13)7-14-11/h3-4,7,10H,5-6,8,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
LQVWLBAJKLYBII-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)[C@H]1CCN(C1)C(=O)C2=NC=C(C=C2)N |
Canonical SMILES |
CN(C)C1CCN(C1)C(=O)C2=NC=C(C=C2)N |
Origin of Product |
United States |
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